molecular formula C25H21N3O5S B3005573 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone CAS No. 877818-86-5

2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Cat. No.: B3005573
CAS No.: 877818-86-5
M. Wt: 475.52
InChI Key: FWXTVXKIEGSPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at three positions:

  • Position 4: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
  • Position 3: A sulfanyl (-S-) linkage to a phenylethanone moiety, which may influence solubility and reactivity.

Synthetic routes for analogous triazole derivatives typically involve S-alkylation of triazole-thiol precursors with α-halogenated ketones under basic conditions, as seen in related procedures .

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-30-19-9-7-18(8-10-19)28-24(14-31-20-11-12-22-23(13-20)33-16-32-22)26-27-25(28)34-15-21(29)17-5-3-2-4-6-17/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXTVXKIEGSPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a benzodioxole moiety. Its molecular formula is C21H22N2O4SC_{21}H_{22}N_2O_4S, and it has a molecular weight of approximately 398.48 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole and triazole structures have shown efficacy against various bacterial strains and fungi. A study demonstrated that such compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. Specifically, compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays revealed that these compounds can significantly reduce cell viability at concentrations as low as 10 µM through mechanisms involving caspase activation and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory activity against various enzymes. For instance, triazole derivatives have been reported to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition studies indicated IC50 values in the low micromolar range, suggesting that the compound may contribute to anti-inflammatory effects by modulating PLA2 activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : By binding to active sites of enzymes like PLA2, it may prevent substrate access and subsequent product formation.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, potentially through upregulation of cyclin-dependent kinase inhibitors.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various synthesized triazole derivatives demonstrated that compounds structurally related to the target molecule exhibited promising antibacterial activity against both gram-positive and gram-negative bacteria. The study concluded that modifications in side chains could enhance bioactivity.
  • Anticancer Activity : In a preclinical trial involving human cancer cell lines, a derivative with a similar structure was tested for its cytotoxic effects. Results showed a significant reduction in cell proliferation rates and induction of apoptosis, with detailed analysis revealing involvement of mitochondrial pathways.

Data Summary Table

Activity Type Target IC50/Effect Reference
AntimicrobialStaphylococcus aureusMIC: 32–128 µg/mL
AnticancerMCF-7 Cell LineIC50: 10 µM
Enzyme InhibitionPhospholipase A2IC50: Low µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name 4-Position Substituent 5-Position Substituent 3-Substituent Key Features
Target Compound 4-Methoxyphenyl (1,3-Benzodioxol-5-yloxy)methyl Phenylethanone-thio Benzodioxole group (electron-rich), methoxy (-OCH₃)
2-((4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)-1-Phenylethanone 4-Ethoxyphenyl (-OC₂H₅) 4-Methoxyphenyl (-OCH₃) Phenylethanone-thio Ethoxy vs. methoxy: Increased hydrophobicity and steric bulk
2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-Phenylethanone 4-Methoxyphenyl 4-Chlorophenyl (-Cl) Phenylethanone-thio Chlorine (electron-withdrawing) enhances triazole ring electrophilicity
2-({4-(4-Chlorophenyl)-5-[(8-Quinolinyloxy)methyl]-4H-1,2,4-Triazol-3-yl}sulfanyl)-1-Phenylethanone 4-Chlorophenyl (-Cl) Quinolin-8-yloxymethyl Phenylethanone-thio Quinoline (bulky, basic N-atom) impacts steric effects and solubility
2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-Phenylethanone 4-Bromophenyl (-Br) 4-Pyridinyl Phenylethanone-thio Pyridine introduces H-bonding potential; bromine increases molecular weight

Physicochemical Properties

  • Solubility : The methoxy and benzodioxole groups in the target compound improve hydrophilicity compared to halogenated analogs (e.g., -Cl, -Br). However, the ethoxy group in ’s compound increases lipophilicity .
  • Molecular Weight : The target compound (C₂₅H₂₁N₃O₅S) has a higher molecular weight than chloro- or bromo-substituted analogs due to the benzodioxole moiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.